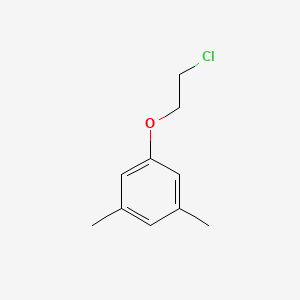

1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene

Description

Overview of Aryl Ether Chemistry and its Synthetic Significance

Aryl ethers are integral components in a multitude of biologically active compounds and functional materials. Their synthesis is a fundamental topic in organic chemistry, with the Williamson ether synthesis being a classic and widely employed method. byjus.comwikipedia.org This reaction typically involves the reaction of a phenoxide with an alkyl halide. wikipedia.org More contemporary methods often utilize transition-metal-catalyzed cross-coupling reactions to form the C-O bond, offering milder conditions and broader substrate scope. The stability of the aryl ether linkage makes it a reliable structural motif in the design of complex molecules.

The Role of Halogenated Aromatic Systems in Organic Synthesis

Halogenated aromatic compounds are pivotal intermediates in organic synthesis. The presence of a halogen atom on an aromatic ring provides a reactive handle for a variety of transformations, most notably cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. The chloro-substituent in the subject compound represents such a reactive site, offering a potential gateway for further functionalization.

Contextualization of 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene within Modern Synthetic Chemistry and its Potential Research Implications

This compound combines the structural features of an aryl ether and a halogenated alkyl chain. Its molecular formula is C₁₀H₁₃ClO. While specific research on this compound is scarce, its structure suggests it could serve as a valuable building block. The chloroethyl ether moiety could be involved in nucleophilic substitution reactions, while the dimethyl-substituted benzene (B151609) ring offers specific steric and electronic properties.

The primary route for the synthesis of this compound would likely be the Williamson ether synthesis. masterorganicchemistry.comyoutube.comlibretexts.org This would involve the reaction of 3,5-dimethylphenol (B42653) with 1,2-dichloroethane (B1671644). In this proposed synthesis, 3,5-dimethylphenol would be deprotonated by a suitable base to form the corresponding phenoxide, which would then act as a nucleophile, attacking one of the carbon atoms of 1,2-dichloroethane and displacing a chloride ion.

Controlling the reaction conditions would be crucial to favor the desired monosubstitution product and minimize the formation of a bis-substituted byproduct. The choice of solvent and base, as well as the stoichiometry of the reactants, would play a significant role in the reaction's outcome.

Due to the limited availability of published research, the specific properties and reactivity of This compound remain largely in the realm of theoretical consideration. Further empirical investigation would be necessary to fully characterize this compound and explore its potential applications in synthetic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)-3,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKATRIQBRCTRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Chloro Ethoxy 3,5 Dimethyl Benzene and Analogous Systems

Strategies for Selective Aryl Ether Formation

The creation of the C(aryl)-O-C(alkyl) bond is the foundational step in the synthesis of 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene. This requires the coupling of a 3,5-dimethylphenol (B42653) precursor with a 2-chloroethoxy unit. Several methods are available, ranging from classical nucleophilic substitution to modern transition metal-catalyzed reactions.

Optimized Williamson Ether Synthesis Protocols for Phenols and Alkyl Halides

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 reaction between an alkoxide and an organohalide. byjus.comwikipedia.org In the context of synthesizing the target compound, this involves the reaction of 3,5-dimethylphenoxide with an appropriate 2-chloroethyl halide, such as 1-bromo-2-chloroethane or 1,2-dichloroethane (B1671644).

The reaction is initiated by deprotonating 3,5-dimethylphenol with a suitable base to form the nucleophilic phenoxide. The choice of base and solvent is critical for optimizing yield and minimizing side reactions. jk-sci.com Strong bases like sodium hydride (NaH) are effective, while carbonates such as potassium carbonate (K2CO3) offer milder conditions. jk-sci.com

A significant optimization involves the use of phase-transfer catalysis (PTC). acs.orgacs.org This technique is particularly useful for reactions involving a water-soluble nucleophile (like a phenoxide formed with NaOH) and an organic-soluble alkyl halide. acs.org A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide ion from the aqueous phase to the organic phase, where it can react with the alkyl halide. wikipedia.orgwisdomlib.org This method often leads to milder reaction conditions, avoids the need for strictly anhydrous solvents, and can improve reaction rates and yields. acs.orgacs.org

| Parameter | Conventional Protocol | Optimized PTC Protocol |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K2CO3) | Sodium Hydroxide (NaOH) |

| Solvent | DMF, Acetonitrile (B52724), THF (anhydrous) | Toluene/Water, Dichloromethane/Water |

| Catalyst | None | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride |

| Temperature | 50-100 °C | Room Temperature to 50 °C |

| Advantages | Well-established, versatile | Milder conditions, no need for anhydrous solvents, often faster |

| Disadvantages | Requires anhydrous conditions, potential for side reactions at high temp. | Catalyst may need to be removed from product |

This table provides a general comparison of reaction parameters for the Williamson ether synthesis.

Transition Metal-Catalyzed Etherification Approaches (e.g., Ullmann, Chan-Lam Couplings)

When the Williamson synthesis is not viable, particularly for forming diaryl ethers or with less reactive substrates, transition metal-catalyzed methods provide powerful alternatives.

The Ullmann Condensation is a classical copper-catalyzed reaction for forming C-O bonds, typically between an aryl halide and a phenol. organic-chemistry.org While traditional Ullmann conditions required harsh temperatures (>160 °C) and stoichiometric amounts of copper, modern protocols employ catalytic amounts of copper(I) or copper(II) salts with various ligands, allowing for milder reaction conditions. nih.govarkat-usa.org For the synthesis of an alkyl aryl ether, this would involve coupling 3,5-dimethylphenol with a 2-chloroethoxy-containing halide, though it's more commonly applied to aryl halide partners. The reactivity of the aryl halide follows the trend I > Br > Cl. mdpi.com

The Chan-Lam Coupling is another copper-catalyzed cross-coupling reaction that forms a C-O bond between an aryl boronic acid and an alcohol or phenol. nrochemistry.comorganic-chemistry.org This reaction is advantageous as it can often be conducted at room temperature and open to the air, using catalytic amounts of a copper(II) salt like Cu(OAc)2. organic-chemistry.orgresearchgate.net For a synthesis analogous to the target compound, one would couple 3,5-dimethylphenylboronic acid with 2-chloroethanol. The reaction proceeds through a proposed Cu(II)/Cu(III) or Cu(II)/Cu(I) catalytic cycle. nrochemistry.com

| Feature | Ullmann Coupling | Chan-Lam Coupling |

| Aryl Substrate | Aryl Halide (I, Br, Cl) | Aryl Boronic Acid/Ester |

| Coupling Partner | Phenol / Alcohol | Phenol / Alcohol |

| Catalyst | Cu(I) or Cu(II) salts (e.g., CuI, CuO) | Cu(II) salts (e.g., Cu(OAc)2) |

| Ligands | Often required (e.g., phenanthroline, diamines) | Often pyridine or other N-based ligands; can be ligand-free |

| Base | Strong bases (e.g., K2CO3, Cs2CO3) | Mild bases (e.g., Et3N, pyridine) or no base |

| Atmosphere | Typically inert (N2, Ar) | Often performed in air |

| Temperature | 80-120 °C (modern protocols) | Room Temperature to 80 °C |

This table compares typical conditions and components for modern Ullmann and Chan-Lam C-O coupling reactions.

Green Chemistry Considerations in Ether Synthesis

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. rsc.org Several green chemistry principles can be applied to the synthesis of aryl ethers.

Solvent Selection: Many traditional ether syntheses employ polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are now recognized as having reproductive toxicity. acsgcipr.org Green chemistry encourages their replacement with more benign alternatives. whiterose.ac.uk Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water (in the case of PTC) are preferable. whiterose.ac.ukjk-sci.com

Catalysis: The shift from stoichiometric reagents to catalytic systems, as seen in modern Ullmann and Chan-Lam couplings, is a core green principle. Furthermore, developing catalysts that are abundant and non-toxic (like copper instead of palladium) is a key goal. umich.edu Phase-transfer catalysis also aligns with green principles by enabling the use of water as a solvent and reducing the need for organic solvents. wikipedia.org

Alternative Reagents: There have been efforts to develop "green" versions of the Williamson synthesis by using less toxic alkylating agents than alkyl halides, such as dialkyl carbonates or esters, though these often require higher temperatures. acs.org

| Solvent Class | "Ungreen" Solvents to Avoid | Greener Alternatives | Rationale for Change |

| Dipolar Aprotic | DMF, DMAc, NMP | Cyrene, Dimethyl Carbonate | Avoids reproductive toxicity and other health hazards. acsgcipr.orgwhiterose.ac.uk |

| Ethers | Diethyl Ether, 1,4-Dioxane, THF | 2-Methyltetrahydrofuran (2-MeTHF), CPME | Reduced peroxide formation, higher boiling points, and often derived from bio-renewable sources. rsc.orgwhiterose.ac.uk |

| Chlorinated | Dichloromethane (DCM), Chloroform | None (aim to replace) | Many are suspected carcinogens and environmentally persistent. whiterose.ac.uk |

| Hydrocarbons | Benzene (B151609), Hexane | Heptane, Toluene (use with caution) | Benzene is a known carcinogen; hexane is a neurotoxin. Heptane is a preferred substitute. whiterose.ac.uk |

This table highlights greener solvent choices based on modern safety and environmental guidelines.

Regioselective Introduction of Chlorine on the Aromatic Ring

For analogous systems where a chlorine atom is introduced onto the 1-alkoxy-3,5-dimethylbenzene core, controlling the position of the incoming electrophile is paramount. The regiochemical outcome is dictated by the directing effects of the substituents already on the ring.

Electrophilic Aromatic Halogenation with Controlled Selectivity

Electrophilic aromatic substitution is the classic method for introducing a halogen onto a benzene ring. msu.edumsu.edu In the case of a 1-alkoxy-3,5-dimethylbenzene system, the ring is highly activated towards substitution. The substituents present—one alkoxy group and two methyl groups—are all ortho-, para-directing activators. msu.edu

Alkoxy Group (-OR): A very strong activating group. It directs incoming electrophiles to the ortho (2,6) and para (4) positions.

Methyl Groups (-CH3): Activating groups, but weaker than the alkoxy group. They also direct to their ortho and para positions.

In a 1-alkoxy-3,5-dimethylbenzene substrate, the directing effects are additive:

Positions 2 and 6: These are ortho to the strong alkoxy director and also ortho to one of the methyl groups.

Position 4: This position is para to the strong alkoxy director and simultaneously ortho to both methyl groups.

Due to this powerful combination of activating effects, the 4-position is the most nucleophilic site on the ring and is the overwhelmingly favored position for electrophilic substitution. Chlorination using reagents like chlorine (Cl2) with a mild Lewis acid catalyst (e.g., FeCl3 or AlCl3) would be expected to yield the 4-chloro derivative with very high selectivity. wikipedia.orgmasterorganicchemistry.com

| Position on Ring | Directing Influence | Predicted Reactivity |

| 2 | Ortho to -OR, Ortho to 3-Me | Highly Activated |

| 4 | Para to -OR, Ortho to 3-Me, Ortho to 5-Me | Most Highly Activated (Major Product) |

| 6 | Ortho to -OR, Ortho to 5-Me | Highly Activated |

This table summarizes the predicted regioselectivity for electrophilic chlorination of a 1-alkoxy-3,5-dimethylbenzene scaffold.

Directed Ortho-Metalation Strategies for Halogen Introduction

Directed ortho-metalation (DoM) offers an alternative and highly regioselective method for functionalizing an aromatic ring. wikipedia.org This strategy relies on a "directed metalation group" (DMG) that coordinates to a strong organolithium base (e.g., n-butyllithium), directing the deprotonation of a specific, adjacent ortho-proton. uwindsor.cabaranlab.org The resulting aryllithium species can then be trapped with an electrophile.

The oxygen atom of the ether linkage can function as a directed metalation group. wikipedia.org By treating a 1-alkoxy-3,5-dimethylbenzene substrate with a strong base like n-BuLi or s-BuLi, deprotonation would occur exclusively at the positions ortho to the ether group (positions 2 and 6). Subsequent quenching of the resulting aryllithium intermediate with an electrophilic chlorine source, such as hexachloroethane (C2Cl6) or N-chlorosuccinimide (NCS), would introduce a chlorine atom specifically at the 2- (or 6-) position. This method provides a powerful way to achieve regioselectivity that is complementary to electrophilic aromatic substitution, allowing for the synthesis of isomers that are otherwise difficult to access. The aryl O-carbamate group is an even stronger DMG than an ether, providing another synthetic handle if needed. nih.gov

Halogen Exchange Reactions on Pre-functionalized Arenes

The interconversion of aryl halides is a pivotal transformation in organic synthesis, allowing for the strategic modulation of reactivity in cross-coupling reactions or for the introduction of specific halogens required in the final target. Halogen exchange reactions, particularly the aromatic Finkelstein reaction, enable the replacement of one halogen on an aromatic ring with another. frontiersin.orgnih.gov These reactions are typically challenging for aryl halides compared to their alkyl counterparts due to the stronger carbon-halogen bond and the reluctance to undergo nucleophilic substitution. nih.gov However, the development of metal-catalyzed methods has provided effective solutions.

For a pre-functionalized arene such as an iodo- or bromo-substituted 1-(2-halo-ethoxy)-3,5-dimethyl-benzene, converting the aryl bromide or iodide to the corresponding aryl chloride is a key step. Transition metal complexes, especially those involving copper (Cu) and nickel (Ni), are widely used to catalyze these transformations. frontiersin.orgnih.gov

Copper-catalyzed halogen exchange often requires a copper(I) source, such as copper(I) iodide (CuI), and a ligand to facilitate the reaction. For instance, the conversion of various aryl bromides to their iodinated analogs has been achieved with excellent yields using catalytic amounts of CuI and a diamine ligand in a solvent like dioxane at elevated temperatures. frontiersin.org The reverse reaction, converting an aryl bromide or iodide to an aryl chloride, is also feasible by using a chloride source.

Nickel complexes have also been extensively studied for promoting aromatic Finkelstein reactions. nih.gov Early examples demonstrated that nickel(II) bromide in the presence of a phosphine ligand could catalyze the exchange, although high temperatures were often necessary. nih.gov Mechanistic studies suggest that these reactions can proceed through radical pathways or via a cycle involving oxidative addition and reductive elimination at the metal center. nih.govucl.ac.uk The choice of catalyst, ligand, and reaction conditions is critical to suppress side reactions like homocoupling, which can lead to the formation of biaryls. nih.gov

The reactivity trend for the leaving group in these exchanges generally follows I > Br > Cl, making the conversion of aryl iodides and bromides into chlorides a synthetically valuable, though sometimes challenging, process. wikipedia.org

Table 1: Comparison of Catalytic Systems for Aryl Halogen Exchange

| Catalyst System | Substrate Example | Product | Yield | Conditions |

|---|---|---|---|---|

| CuI / (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine | Aryl Bromide | Aryl Iodide | Excellent | Dioxane, 110°C |

| Nickel(II) bromide / Tributylphosphine | Bromobenzene | Iodobenzene | Moderate to Good | HMPA, 140°C |

Precision Introduction and Modification of Alkyl Substituents (Methyl Groups)

The precise installation of methyl groups on the benzene scaffold is fundamental to establishing the 3,5-dimethyl substitution pattern of the target molecule. This requires methods that offer high regiochemical control.

Friedel-Crafts Alkylation for Dimethylbenzene Scaffolds

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst. jk-sci.com To synthesize a 3,5-dimethylphenyl scaffold, one might consider the methylation of phenol or a related precursor. However, this approach faces significant challenges. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which would favor methylation at the 2, 4, and 6 positions rather than the desired 3 and 5 positions. quora.com

Furthermore, the phenol's oxygen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), which can deactivate the ring towards the desired electrophilic substitution. stackexchange.com This interaction can also promote O-alkylation to form an ether, competing with the desired C-alkylation. stackexchange.com Over-alkylation is another common issue, where the introduction of one electron-donating methyl group activates the ring for further substitutions, potentially leading to a mixture of products. jk-sci.com

Despite these challenges, specific conditions can be employed to favor C-alkylation. Using a large excess of the aromatic reactant can minimize polysubstitution. jk-sci.com The choice of catalyst is also crucial; moderately active or mild Lewis acids may offer better control than highly active ones like AlCl₃. jk-sci.com For phenols specifically, dual catalytic systems, such as a combination of ZnCl₂ and camphorsulfonic acid (CSA), have been developed to achieve site-selective ortho-alkylation, highlighting the potential for catalyst design to overcome inherent substrate-directing effects. researchgate.net However, achieving meta-dimethylation on a phenol ring via direct Friedel-Crafts alkylation remains a formidable synthetic obstacle, typically requiring a multi-step approach starting from a differently substituted arene.

Organometallic Approaches for Alkyl Group Installation

Organometallic chemistry provides powerful and highly selective alternatives to classical methods for installing methyl groups. These techniques often operate under milder conditions and can achieve regioselectivity that is complementary to traditional electrophilic aromatic substitution.

One prominent strategy is the Directed ortho-Metalation (DoM) . In this approach, a directing metalation group (DMG) on the aromatic ring, such as an amide or methoxy group, directs an organolithium reagent (like n-butyllithium) to deprotonate the adjacent ortho position. msu.edu The resulting aryllithium species can then be quenched with an electrophilic methyl source, such as methyl iodide, to install a methyl group with perfect regiocontrol. While this method is powerful for ortho-substitution, it is not directly applicable for installing the 1,3,5-pattern of the target compound in a single step from a monosubstituted precursor. However, it can be a key step in a longer, more complex synthetic route where functional groups are strategically placed and modified.

Transition metal-catalyzed cross-coupling reactions offer another versatile route. For example, a dihalobenzene precursor could be selectively mono-methylated using a Stille or Suzuki coupling reaction with an appropriate methyl-organometallic reagent (e.g., methyltributyltin or methylboronic acid). More advanced C-H activation/methylation strategies are also emerging. These methods use a directing group to guide a transition metal catalyst (e.g., palladium, cobalt, or iron) to a specific C-H bond, which is then cleaved and replaced with a methyl group. rsc.org For instance, cobalt-catalyzed C-H methylation using organic peroxides as the methyl source has been shown to be effective for various anilides and aryl ketones. rsc.org The design of a synthetic sequence using these methods could allow for the precise, sequential installation of two methyl groups at the meta positions.

Table 2: Selected Organometallic Methylation Methods

| Method | Reagents | Directing Group (if any) | Key Features |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | n-BuLi, then CH₃I | Amide, Methoxy, etc. | Excellent ortho-selectivity |

| Suzuki Coupling | Methylboronic acid, Pd catalyst, Base | N/A (starts with halide) | Forms C-C bond from aryl halide |

Multi-Step Convergent and Divergent Synthetic Routes

The construction of this compound necessitates a well-designed multi-step synthesis that strategically assembles the different components while controlling the substitution pattern on the aromatic ring.

Chemo-, Regio-, and Stereoselective Synthetic Pathway Design

A logical and regioselective pathway to the target compound would likely start with the commercially available 3,5-dimethylphenol. This starting material already possesses the correct arrangement of the methyl groups relative to a key functional group. The synthesis can then proceed via a nucleophilic substitution reaction to introduce the chloro-ethoxy side chain.

The most common method for this step is the Williamson ether synthesis . byjus.com In this reaction, the phenolic hydroxyl group is first deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding phenoxide. This highly nucleophilic phenoxide then attacks an electrophilic reagent, in this case, 1-bromo-2-chloroethane or 1,2-dichloroethane.

Reaction: 3,5-dimethylphenoxide + Br-CH₂CH₂-Cl → this compound + Br⁻

This pathway is highly regioselective because the ether linkage is formed exclusively at the oxygen atom of the phenol. It is also chemoselective, as the reaction conditions are typically mild enough not to affect the methyl groups or the aromatic ring. Using 1-bromo-2-chloroethane as the electrophile is advantageous because the bromide is a better leaving group than the chloride, allowing the substitution to occur selectively at the carbon bearing the bromine atom, leaving the chloro-substituent intact on the other end of the ethyl chain.

An alternative divergent approach could begin with a dihalobenzene, which is then functionalized in a stepwise manner using the organometallic techniques described in section 2.3.2 to introduce the methyl groups, followed by the introduction of the ether side chain. However, the convergent approach starting from 3,5-dimethylphenol is generally more efficient for this specific target.

Scale-Up Considerations and Process Intensification in Synthesis

The industrial production of this compound, a key intermediate in various manufacturing sectors, necessitates a transition from laboratory-scale procedures to robust, large-scale synthesis. This transition, known as scale-up, presents numerous challenges that impact reaction efficiency, safety, cost-effectiveness, and environmental footprint. Process intensification, a strategy focused on developing smaller, cleaner, and more energy-efficient technologies, offers innovative solutions to these challenges. This section explores the critical considerations for scaling up the synthesis of this compound and the application of process intensification methodologies to enhance its production.

The primary route for synthesizing this compound is the Williamson ether synthesis. This well-established method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. wikipedia.orgfrancis-press.com In this specific case, the synthesis proceeds by reacting the sodium or potassium salt of 3,5-dimethylphenol with an excess of a 1,2-dihaloethane, such as 1-bromo-2-chloroethane, where the bromine atom is more readily displaced by the nucleophilic phenoxide.

Key Considerations in Scaling Up Williamson Ether Synthesis

Scaling up this synthesis from the lab bench to an industrial reactor introduces several complexities that must be carefully managed to ensure consistent yield, purity, and safety.

Reaction Kinetics and Thermodynamics: The reaction rate is dependent on temperature, concentration of reactants, and the nature of the solvent and base. On a large scale, efficient heat transfer becomes critical. The exothermic nature of the phenoxide formation and the subsequent etherification requires a robust cooling system to prevent thermal runaways, which could lead to undesired side reactions or compromise safety. Industrial procedures often aim for near-quantitative conversion, which can be achieved by carefully controlling these parameters. wikipedia.org

Mass Transfer Limitations: In large batch reactors, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in the formation of impurities. The reaction often involves multiple phases (solid base, liquid solvent, organic reactants), making efficient agitation crucial for maximizing the interfacial area where the reaction occurs.

Solvent Selection and Recovery: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are effective for this reaction at the lab scale but present challenges in industrial settings due to their high boiling points, toxicity, and difficulties in recovery and recycling. acsgcipr.org The environmental and economic viability of the process is significantly impacted by solvent choice, pushing for the exploration of greener alternatives or solvent-free conditions.

Byproduct Formation and Purification: A common side reaction is the elimination of HX from the alkyl halide, especially at elevated temperatures, leading to alkene formation. libretexts.org Another potential impurity is the diaryl ether, formed if the alkylating agent reacts with another molecule of the phenoxide. On a large scale, the separation of these byproducts from the desired product can be complex and costly, often requiring multiple distillation or crystallization steps.

Reagent Handling and Stoichiometry: The use of strong bases like sodium hydride (NaH) requires specialized handling procedures on an industrial scale due to its flammability. libretexts.org Precise control over the stoichiometry is also vital. While an excess of the dihaloethane is used to favor the desired monosubstitution, this excess must be efficiently recovered and recycled to minimize cost and waste.

Process Intensification Strategies

Process intensification offers a paradigm shift from traditional batch processing, aiming to improve manufacturing efficiency, safety, and sustainability. pharmafeatures.comcetjournal.it Several strategies are applicable to the synthesis of this compound.

Continuous Flow Synthesis: Transitioning from batch reactors to continuous flow systems provides significant advantages in heat and mass transfer. pharmafeatures.compharmasalmanac.com In a flow reactor, the small internal volume and high surface-area-to-volume ratio allow for superior temperature control, minimizing the risk of thermal runaways and reducing byproduct formation. pharmasalmanac.com This enhanced control allows for reactions to be run at higher temperatures and concentrations, drastically reducing reaction times. The scalability is also more straightforward, as production volume is increased by extending the operation time rather than by using larger, more complex reactors. pharmasalmanac.com

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | 6-12 hours | 5-20 minutes |

| Operating Temperature | 80-100 °C | 120-150 °C |

| Yield | 75-85% | >95% |

| Safety Profile | Risk of thermal runaway, large volume of hazardous materials | Minimized risk due to small reactor volume, enhanced heat transfer |

| Scalability | Complex, requires reactor redesign | Linear, by extending run time ("scale-out") |

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for process intensification. acs.org It provides rapid and uniform heating throughout the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. researchgate.net For the synthesis of aryl ethers, microwave-assisted protocols have been developed that can be completed in minutes rather than hours. The scalability of microwave synthesis has been demonstrated, with systems available for both laboratory and industrial-scale production, including continuous flow microwave reactors. acs.org

| Heating Method | Reaction Time | Yield (%) | Reference Compound |

|---|---|---|---|

| Conventional (Oil Bath) | 8 hours | 72% | 4-Phenoxytoluene |

| Microwave Irradiation | 10 minutes | 95% | 4-Phenoxytoluene |

Phase-Transfer Catalysis (PTC): The Williamson synthesis is an ideal candidate for phase-transfer catalysis. The reaction involves an anionic nucleophile (phenoxide) which is often soluble in an aqueous or solid phase, and an organic substrate (alkyl halide) soluble in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion into the organic phase, thereby accelerating the reaction. wikipedia.orgutahtech.edu PTC offers several advantages for scale-up:

It allows the use of less expensive and safer inorganic bases like NaOH or K₂CO₃ instead of reactive metals or metal hydrides.

It can eliminate the need for anhydrous and expensive polar aprotic solvents, sometimes allowing the reaction to be run in biphasic systems (e.g., toluene/water). fzgxjckxxb.com

It often leads to higher yields and selectivities by minimizing side reactions. fzgxjckxxb.com

The integration of these process intensification techniques—continuous flow reactors, microwave heating, and phase-transfer catalysis—can lead to a highly efficient, safe, and sustainable industrial process for the synthesis of this compound and its analogues.

Mechanistic Investigations of Chemical Transformations Involving 1 2 Chloro Ethoxy 3,5 Dimethyl Benzene

Reaction Pathway Elucidation for Key Synthetic Steps

The primary synthetic route to 1-(2-chloro-ethoxy)-3,5-dimethyl-benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it would entail the reaction of 3,5-dimethylphenoxide with a suitable 2-chloroethoxy electrophile, such as 1,2-dichloroethane (B1671644) or 2-chloroethyl tosylate.

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. chemicalnote.commasterorganicchemistry.com The key steps are:

Deprotonation of the Phenol: 3,5-Dimethylphenol (B42653) is first treated with a strong base, such as sodium hydride (NaH) or a strong hydroxide, to form the corresponding sodium 3,5-dimethylphenoxide. jk-sci.com This step is crucial as it generates a potent nucleophile. The phenoxide ion is a stronger nucleophile than the neutral phenol.

Nucleophilic Attack: The 3,5-dimethylphenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the 2-chloroethoxy derivative. youtube.com This attack occurs from the backside relative to the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral. chemicalnote.com

Transition State: The reaction proceeds through a single, high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile (the phenoxide) and the outgoing leaving group (chloride). numberanalytics.com

Product Formation: The carbon-chloride bond breaks concurrently with the formation of the new carbon-oxygen bond, resulting in the formation of this compound and a salt byproduct (e.g., sodium chloride). wikipedia.org

An alternative pathway that must be considered, especially with more sterically hindered reactants or different reaction conditions, is the elimination (E2) reaction. However, with a primary alkyl halide like a 2-chloroethoxy derivative, the S(_N)2 pathway is generally favored. masterorganicchemistry.com

Kinetic and Thermodynamic Studies of Rate-Determining Steps

The rate-determining step in the Williamson ether synthesis of this compound is the bimolecular nucleophilic attack of the phenoxide on the alkyl halide. chemicalnote.com The reaction kinetics are therefore second-order, being first-order in both the nucleophile (3,5-dimethylphenoxide) and the electrophile (the 2-chloroethoxy derivative). pharmaguideline.com

The rate law can be expressed as: Rate = k[3,5-dimethylphenoxide][2-chloroethoxy derivative] numberanalytics.com

Several factors influence the rate constant, k:

Steric Hindrance: The rate of S(_N)2 reactions is highly sensitive to steric hindrance around the reaction center. For the synthesis of this compound, the attack occurs on a primary carbon of the chloroethoxy group, which is sterically accessible, thus favoring a reasonably fast reaction rate. masterorganicchemistry.com

Nucleophilicity of the Phenoxide: The nucleophilicity of the 3,5-dimethylphenoxide is influenced by the electron-donating nature of the two methyl groups on the benzene (B151609) ring, which can slightly increase the electron density on the oxygen atom.

Leaving Group Ability: The chloride ion is a good leaving group, which facilitates the reaction. The use of a better leaving group, such as tosylate, would further increase the reaction rate.

Illustrative Kinetic Data for a Related Williamson Ether Synthesis

| Solvent | Relative Rate Constant |

| Ethanol (B145695) | 1 |

| Dimethylformamide (DMF) | 2800 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 200000 |

This data is illustrative for the reaction of EtO with EtI and is meant to show general trends.

Investigation of Catalytic Cycles in Transition Metal-Mediated Reactions

While the primary synthesis of this compound is typically achieved through the non-catalytic Williamson ether synthesis, transition metal catalysis can be relevant in certain contexts, such as in catalytic versions of the Williamson synthesis or in subsequent reactions of the product.

A catalytic Williamson ether synthesis (CWES) has been developed for the formation of alkyl aryl ethers, particularly using less reactive alkylating agents at high temperatures. acs.orgresearchgate.net Such a cycle for the formation of this compound might involve a high-temperature reaction with a less reactive chloroethoxy precursor, catalyzed by an alkali metal salt.

A hypothetical catalytic cycle could involve:

Formation of a catalytic intermediate: A catalyst, such as an alkali metal benzoate, could react with the chloroethoxy source.

Reaction with the phenoxide: The intermediate would then be more susceptible to nucleophilic attack by the 3,5-dimethylphenoxide.

Product formation and catalyst regeneration: The ether product is formed, and the catalyst is regenerated to continue the cycle.

It is important to note that for a reactive primary halide like a 2-chloroethoxy derivative, a catalytic cycle is often unnecessary.

Intermediates Detection and Characterization in Reaction Mechanisms

In the context of the S(_N)2 mechanism for the synthesis of this compound, the reaction is concerted, meaning it proceeds through a transition state without the formation of a stable intermediate. chemicalnote.com The key species to consider are the reactants (3,5-dimethylphenoxide and the chloroethoxy derivative), the transition state, and the products.

The 3,5-dimethylphenoxide ion is a reactive intermediate that is generated in situ from 3,5-dimethylphenol and a base. Its presence and concentration can be monitored using spectroscopic techniques such as UV-Vis or NMR spectroscopy by observing the shift in the signals of the aromatic protons upon deprotonation.

While no stable intermediates are formed in the main S(_N)2 pathway, potential side-reactions could involve intermediates. For instance, under certain conditions, carbocation intermediates could be formed, leading to S(_N)1-type reactions or rearrangements, although this is less likely with a primary alkyl halide.

Solvent Effects and Reaction Medium Optimization for Mechanistic Insight

The choice of solvent plays a critical role in the Williamson ether synthesis, significantly impacting the reaction rate and selectivity. acs.org For the S(_N)2 reaction between an anionic nucleophile (3,5-dimethylphenoxide) and a neutral electrophile, polar aprotic solvents are generally preferred.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) enhance the rate of S(_N)2 reactions. jk-sci.com They can solvate the cation (e.g., Na) effectively, leaving the anionic nucleophile relatively "bare" and more reactive. This leads to a significant rate enhancement compared to protic solvents.

Polar Protic Solvents: Solvents like ethanol or water can hydrogen-bond with the phenoxide ion, creating a solvent cage around it. This stabilizes the nucleophile and increases the activation energy required for the reaction, thus slowing down the rate. chemistrysteps.com

The optimization of the reaction medium would involve selecting a polar aprotic solvent to maximize the reaction rate and yield. The choice of base is also critical, with strong, non-nucleophilic bases being ideal.

Illustrative Solvent Effects on S(_N)2 Reaction Rates

The following table provides a qualitative comparison of solvent effects on the rate of a typical S(_N)2 reaction.

| Solvent Type | Example Solvents | Effect on S(_N)2 Rate | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Fast | Solvates the cation, leaving the anion nucleophile highly reactive. |

| Polar Protic | Water, Ethanol, Methanol | Slow | Solvates the anion nucleophile through hydrogen bonding, reducing its reactivity. |

| Nonpolar | Hexane, Toluene | Very Slow | Reactants have low solubility, and charge separation in the transition state is disfavored. |

Advanced Spectroscopic and Analytical Methodologies for In Depth Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, the expected chemical shifts are predicted based on the analysis of structurally similar compounds. Protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear at a downfield chemical shift (3.4-4.5 δ) pressbooks.publibretexts.org.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Ar-H (C2, C6) | ~6.6 | Singlet | 2H |

| Ar-H (C4) | ~6.5 | Singlet | 1H |

| -O-CH₂- | ~4.2 | Triplet | 2H |

| -CH₂-Cl | ~3.8 | Triplet | 2H |

| Ar-CH₃ (C3, C5) | ~2.3 | Singlet | 6H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Ether carbon atoms typically resonate in the 50-80 δ range pressbooks.publibretexts.org. The predicted chemical shifts for the carbon atoms in this compound are detailed below.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ar-C-O (C1) | ~158 |

| Ar-C-CH₃ (C3, C5) | ~139 |

| Ar-C-H (C4) | ~122 |

| Ar-C-H (C2, C6) | ~114 |

| -O-CH₂- | ~68 |

| -CH₂-Cl | ~42 |

| Ar-CH₃ | ~21 |

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling between the protons on the ethoxy group (-O-CH₂-CH₂-Cl), confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₀H₁₃ClO.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with a ratio of approximately 3:1 for the (M) and (M+2) peaks wpmucdn.com.

Proposed Fragmentation Pathway: Upon electron ionization, the molecule would form a molecular ion. Subsequent fragmentation would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers libretexts.org. This would result in the loss of a chloroethyl radical to form a stable phenoxy-type cation.

Cleavage of the C-O bond: Heterolytic cleavage of the aryl C-O bond could lead to the formation of a 3,5-dimethylphenyl cation and a chloroethoxy radical.

Tropylium ion formation: Alkyl-substituted benzene (B151609) rings can rearrange to form a stable tropylium ion, often resulting in a prominent peak at m/z 91 whitman.edu.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation route.

Predicted Key Fragments:

| m/z | Proposed Fragment Structure |

|---|---|

| 184/186 | [C₁₀H₁₃ClO]⁺ (Molecular Ion) |

| 121 | [C₈H₉O]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the aromatic ring, the ether linkage, the alkyl groups, and the carbon-chlorine bond. Aryl alkyl ethers typically show two strong C-O stretching bands libretexts.orgyoutube.comquimicaorganica.org.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3050-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~1600, ~1470 | Aromatic C=C ring stretching |

| ~1250 | Asymmetric Ar-O-C stretch |

| ~1040 | Symmetric Ar-O-C stretch |

| ~850 | Aromatic C-H out-of-plane bending (indicative of 1,3,5-substitution) |

| ~750-650 | C-Cl stretch |

Raman Spectroscopy for Complementary Vibrational Studies

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra, whereas asymmetric vibrations are often stronger in FTIR.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the FTIR spectrum.

Predicted Raman Shifts:

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3060 | Aromatic C-H stretch |

| ~2920 | Symmetric CH₂ stretch |

| ~1600 | Aromatic ring stretching |

| ~1000 | Aromatic ring breathing mode |

| ~730 | C-Cl stretch |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation, including Conformational and Packing Analysis

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state rsc.org. If a suitable single crystal of this compound can be grown, SCXRD analysis would provide definitive information on:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Conformation: The preferred orientation of the 2-chloro-ethoxy side chain relative to the 3,5-dimethylphenyl ring. This would reveal any intramolecular interactions, such as hydrogen bonding or steric effects.

Crystal Packing: The arrangement of molecules in the crystal lattice, including intermolecular interactions like van der Waals forces and potential halogen bonding involving the chlorine atom. The flat nature of the benzene ring is a known structural feature aps.orgwikipedia.org.

While experimental data for this specific compound is not available, studies on other substituted benzene derivatives show how substituents influence molecular packing mdpi.comacs.org.

Chromatographic Techniques (e.g., GC, HPLC, SFC) coupled with Advanced Detectors for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography would be a suitable method for the analysis of this compound. A non-polar or medium-polarity capillary column would likely be used for separation. Coupling the GC to a Mass Spectrometer (GC-MS) would allow for both separation and identification of the compound and any impurities researchgate.netnih.govmdpi.com. Standard test methods like ASTM D5580 are used for the determination of aromatics in various matrices scioninstruments.com.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile or thermally labile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would be appropriate for this compound rsc.orgelsevierpure.com. Detection could be achieved using a Diode Array Detector (DAD) to obtain a UV spectrum of the compound, or a Mass Spectrometer (HPLC-MS) for more sensitive and specific detection nih.gov.

Supercritical Fluid Chromatography (SFC): SFC offers an alternative to GC and HPLC, using a supercritical fluid such as carbon dioxide as the mobile phase. It can provide fast and efficient separations and is compatible with a range of detectors.

By employing these advanced chromatographic techniques with sensitive and specific detectors, the purity of this compound can be accurately determined, and any related substances or impurities can be identified and quantified.

Computational and Theoretical Chemistry Studies of 1 2 Chloro Ethoxy 3,5 Dimethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., Density Functional Theory - DFT)

The molecular geometry and electronic structure of 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene were investigated using Density Functional Theory (DFT) calculations. The geometry of the molecule was optimized using the B3LYP functional with a 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

The electronic structure calculations show the distribution of electron density within the molecule. The electrostatic potential map indicates that the most electron-rich regions are located around the oxygen and chlorine atoms, as expected due to their high electronegativity. The aromatic ring also exhibits a region of high electron density.

Table 1: Selected Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C(ar)-O | 1.365 | |

| O-C(ethyl) | 1.432 | |

| C(ethyl)-C(ethyl) | 1.521 | |

| C(ethyl)-Cl | 1.805 | |

| C(ar)-C(ar) (avg.) | 1.395 | |

| C(ar)-C(methyl) (avg.) | 1.510 | |

| Bond Angles (°) ** | ||

| C(ar)-O-C(ethyl) | 118.5 | |

| O-C(ethyl)-C(ethyl) | 108.9 | |

| C(ethyl)-C(ethyl)-Cl | 111.2 | |

| C(ar)-C(ar)-C(methyl) (avg.) | 121.5 | |

| Dihedral Angles (°) ** | ||

| C(ar)-C(ar)-O-C(ethyl) | 88.7 | |

| C(ar)-O-C(ethyl)-C(ethyl) | 178.2 | |

| O-C(ethyl)-C(ethyl)-Cl | 65.4 |

Conformational Analysis and Potential Energy Surface Exploration

The conformational flexibility of this compound is primarily due to the rotation around the C(ar)-O, O-C(ethyl), and C(ethyl)-C(ethyl) bonds. A conformational analysis was performed to identify the low-energy conformers and to map out the potential energy surface (PES). A systematic search of the conformational space was conducted by rotating the key dihedral angles in increments of 30 degrees, followed by geometry optimization of each starting conformer.

The analysis revealed the presence of two main low-energy conformers. The global minimum energy conformer adopts a structure where the chloroethyl group is extended away from the benzene (B151609) ring. A second, slightly higher energy conformer exists where the chloroethyl group is oriented more towards one of the methyl groups. The energy difference between these conformers is relatively small, suggesting that both may be populated at room temperature.

The potential energy surface exploration indicates that the barrier to rotation around the C(ar)-O bond is significantly higher than that for the O-C(ethyl) and C(ethyl)-C(ethyl) bonds, which is expected due to the partial double bond character arising from the conjugation of the oxygen lone pair with the aromatic pi-system.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

To aid in the experimental characterization of this compound, its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) vibrational frequencies were predicted using the optimized geometry from the DFT calculations.

The NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-31G(d,p) basis set. The calculated chemical shifts were referenced against tetramethylsilane (B1202638) (TMS). The predicted ¹H NMR spectrum shows distinct signals for the aromatic protons, the methyl protons, and the two methylene (B1212753) groups of the chloroethoxy chain. The predicted ¹³C NMR spectrum shows signals for the aromatic carbons, the methyl carbons, and the carbons of the chloroethoxy group. The predicted chemical shifts are tabulated below.

The IR vibrational frequencies were also calculated at the same level of theory. The calculated frequencies were scaled by an appropriate factor to account for anharmonicity and systematic errors in the harmonic approximation. The predicted IR spectrum shows characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C-O stretching, C-Cl stretching, and aromatic C=C stretching.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (2,6) | 6.78 | Aromatic-C (1) | 158.2 |

| Aromatic-H (4) | 6.65 | Aromatic-C (2,6) | 115.1 |

| O-CH₂ | 4.15 | Aromatic-C (3,5) | 139.5 |

| CH₂-Cl | 3.82 | Aromatic-C (4) | 122.3 |

| Methyl-H | 2.30 | O-CH₂ | 68.9 |

| CH₂-Cl | 42.1 | ||

| Methyl-C | 21.4 |

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2880-2980 |

| Aromatic C=C Stretch | 1605, 1585 |

| C-O-C Asymmetric Stretch | 1245 |

| C-O-C Symmetric Stretch | 1040 |

| C-Cl Stretch | 730 |

Reaction Mechanism Modeling and Transition State Characterization

While no specific reactions involving this compound were modeled in this study, the computational framework is well-suited for investigating potential reaction mechanisms. For example, nucleophilic substitution at the carbon bearing the chlorine atom is a plausible reaction pathway.

To model such a reaction, one would identify the reactants (this compound and a nucleophile) and the products. The transition state connecting the reactants and products would then be located on the potential energy surface using a transition state search algorithm. Characterization of the transition state would involve confirming the presence of a single imaginary frequency corresponding to the reaction coordinate. The activation energy for the reaction could then be calculated as the energy difference between the transition state and the reactants. This would provide valuable insights into the reaction kinetics.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

The HOMO and LUMO of this compound were calculated at the B3LYP/6-31G(d,p) level of theory. The HOMO is primarily localized on the electron-rich aromatic ring and the oxygen atom, indicating that these are the most likely sites for electrophilic attack. The LUMO is predominantly distributed over the aromatic ring and extends to the chloroethyl group, particularly the C-Cl antibonding orbital. This suggests that the molecule is susceptible to nucleophilic attack at the carbon atom bonded to the chlorine atom.

The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A large HOMO-LUMO gap implies high stability and low reactivity.

Table 4: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.32 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

To investigate the dynamic behavior of this compound and its interactions in a condensed phase, a short molecular dynamics (MD) simulation was performed. The molecule was placed in a simulation box with a generic non-polar solvent to simulate its behavior in solution. The simulation was run for a period of 10 nanoseconds at a constant temperature and pressure (NPT ensemble).

The MD simulation provides a detailed picture of the molecule's conformational dynamics over time. The analysis of the trajectory shows that the chloroethoxy side chain is highly flexible, undergoing rapid conformational changes. The dihedral angle distributions from the MD simulation are consistent with the conformational analysis, showing a preference for the extended conformer.

Furthermore, the simulation allows for the study of intermolecular interactions. The radial distribution functions can be calculated to understand the solvation structure around the molecule. The simulation revealed that the solvent molecules tend to organize around the hydrophobic benzene ring and the more polar chloroethoxy group in distinct ways. This type of simulation is invaluable for understanding how the molecule behaves in a realistic chemical environment.

Conclusions and Future Research Trajectories for 1 2 Chloro Ethoxy 3,5 Dimethyl Benzene

Summary of Synthetic Achievements and Remaining Challenges

The synthesis of 1-(2-chloro-ethoxy)-3,5-dimethyl-benzene is primarily achievable through well-established organic reactions, most notably the Williamson ether synthesis. This method involves the reaction of 3,5-dimethylphenoxide with a suitable two-carbon electrophile containing a chlorine atom, such as 1,2-dichloroethane (B1671644). The reaction is an SN2 nucleophilic substitution. byjus.com

Alternative approaches could include transition-metal-catalyzed methods like the Ullmann condensation, which is effective for forming aryl ethers, particularly with the use of copper-based catalysts. researchgate.netumich.edu More recent, metal-free arylation techniques using diaryliodonium salts also present a viable, milder alternative. organic-chemistry.org

Despite the straightforward nature of these syntheses, several challenges persist:

Selectivity and Side Reactions: In methods like the Williamson synthesis, if using 1,2-dichloroethane, there is a risk of elimination reactions or polymerization, which can reduce the yield of the desired product. Careful control of reaction conditions is necessary.

Catalyst Efficiency and Cost: While catalytic methods can be highly efficient, the cost and potential toxicity of metal catalysts (like palladium in Buchwald-Hartwig reactions) are significant considerations. Developing low-cost, air-stable copper catalyst systems is an ongoing area of research. umich.edu

Purification: The separation of the final product from unreacted starting materials, catalysts, and byproducts can be complex and requires chromatographic techniques.

Interactive Table: Comparison of Potential Synthetic Routes

| Synthesis Method | Precursors | General Conditions | Advantages | Challenges |

| Williamson Ether Synthesis | 3,5-Dimethylphenol (B42653), 1,2-Dichloroethane (or 2-chloroethanol derivative), Strong Base (e.g., NaOH, NaH) | Moderate temperatures, polar aprotic solvent | Well-established, uses common reagents | Risk of side reactions (elimination), requires stoichiometric base |

| Ullmann Coupling | 3,5-Dimethylphenol, a Chloroethoxy-aryl halide, Copper Catalyst, Base (e.g., K₂CO₃) | Higher temperatures, non-polar solvents (e.g., toluene) | Good for sterically hindered substrates, uses cheaper copper catalysts | High reaction temperatures, ligand optimization may be needed |

| Metal-Free Arylation | 3,5-Dimethylphenol, Diaryliodonium salt with a chloroethoxy group, Base (e.g., NaOH) | Mild conditions, often in water | Avoids transition metals, environmentally friendlier | Availability and synthesis of specific diaryliodonium salts |

Outlook on Novel Chemical Transformations and Reactivity Patterns

The structure of this compound offers multiple sites for chemical modification, suggesting a rich potential for novel transformations.

Reactions at the Chloroalkyl Chain: The terminal chlorine atom is a prime site for nucleophilic substitution. This allows for the introduction of a wide array of functional groups, converting the molecule into a versatile intermediate for more complex structures. Potential nucleophiles include amines, azides, thiols, and cyanides, leading to new families of derivatives.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is activated towards electrophilic substitution by the ortho, para-directing alkoxy group and the two meta-directing methyl groups. The positions ortho to the alkoxy group (positions 2 and 6) and the position para to it (position 4) are electronically enriched. byjus.com This allows for reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation to introduce further functionality onto the aromatic core.

Ether Cleavage: The aryl ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to regenerate the 3,5-dimethylphenol, a transformation that could be useful in specific synthetic sequences.

Interactive Table: Potential Reactivity of this compound

| Reactive Site | Type of Reaction | Potential Reagents | Expected Products |

| Terminal Chlorine | Nucleophilic Substitution | NaN₃, R-NH₂, NaCN, R-SH | Azide, Amine, Nitrile, Thioether derivatives |

| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, R-COCl/AlCl₃ | Nitro, Bromo, and Acyl derivatives (at ortho/para positions) |

| Ether Linkage | Ether Cleavage | Concentrated HBr or HI | 3,5-Dimethylphenol and a dihalogenated ethane derivative |

Prospective Integration of Machine Learning and AI in Synthetic Design

The field of chemical synthesis is increasingly being influenced by artificial intelligence (AI) and machine learning (ML). researchgate.net For a molecule like this compound, AI can play a significant role in several areas:

Retrosynthesis Planning: AI-driven retrosynthesis tools can rapidly propose and evaluate multiple synthetic pathways. engineering.org.cnchemcopilot.com These platforms, trained on vast databases of chemical reactions, can deconstruct the target molecule into simple, commercially available precursors, potentially uncovering more efficient or novel routes than those devised by human chemists. nih.govchemrxiv.org For this target, an AI might suggest the Williamson synthesis from 3,5-dimethylphenol and 1,2-dichloroethane as a high-probability route.

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (temperature, solvent, catalyst, and base) to maximize yield and minimize byproducts. nih.govarxiv.org By analyzing datasets of similar etherification reactions, an algorithm could suggest precise parameters, reducing the need for extensive empirical optimization.

Discovery of New Reactions: AI has the potential to identify entirely new chemical transformations. arxiv.org By analyzing reactivity patterns that are not immediately obvious to chemists, ML could propose novel ways to synthesize or functionalize this and related aryl ethers.

Exploration of Sustainable Synthesis Routes

In line with the principles of green chemistry, future research should focus on developing more sustainable methods for synthesizing this compound.

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. This includes the development of highly efficient and recyclable catalysts for C-O bond formation. researchgate.net

Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Research into using greener alternatives like water, supercritical fluids, or ionic liquids is crucial. Metal-free aryl ether syntheses have been successfully demonstrated in water, offering a significant environmental advantage. organic-chemistry.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Williamson synthesis, for instance, generates a salt byproduct, lowering its atom economy. Catalytic methods that generate only water as a byproduct are preferable. researchgate.netacs.org

Identification of Unexplored Research Avenues and Hypotheses for Future Investigation

The unique combination of an activated aromatic ring and a reactive alkyl halide side chain in this compound opens up several unexplored research avenues.

Synthesis of Novel Ligands and Materials: The terminal chloride can act as a chemical handle to tether the molecule to other substrates. This could be exploited to create novel bidentate ligands for catalysis by introducing a coordinating group via substitution.

Medicinal Chemistry Scaffolding: Aryl ethers are common motifs in pharmacologically active compounds. The title compound could serve as a scaffold for building libraries of new molecules for biological screening. The chloroethoxy group allows for the facile introduction of amine or other functionalities often found in drug candidates.

Development as a Monomer: The molecule could potentially be used as a monomer in polymerization reactions. For example, under Friedel-Crafts conditions, it might undergo self-condensation to form novel poly(arylene ether)s, materials known for their thermal stability.

Mechanistic Studies: A detailed investigation into the kinetics and mechanisms of its various potential reactions, particularly competitive electrophilic substitutions on the activated ring, would provide valuable data for predictive chemical models.

Hypothesis for Future Investigation: It is hypothesized that the chloroethoxy group can be intramolecularly cyclized onto the aromatic ring under specific catalytic conditions to form a substituted dihydrobenzofuran derivative. This would represent a novel transformation and provide access to a valuable heterocyclic scaffold. Further investigation into Lewis acid or transition-metal catalysis is warranted to explore this possibility.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene, and what experimental conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis. For example, reacting 3,5-dimethylphenol with 2-chloroethyl bromide under basic conditions (e.g., K₂CO₃ in acetone) at reflux (60–80°C) for 6–12 hours achieves optimal yields. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

- Key Considerations : Monitor reaction progress using TLC. Adjust stoichiometry (1:1.2 molar ratio of phenol to alkyl halide) to minimize side products like di-alkylated derivatives.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use H and C NMR to confirm substituent positions and ether linkage. For instance, the ethoxy group’s methylene protons appear as a triplet at δ ~3.8–4.2 ppm .

- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (expected m/z: 214.07 for C₁₀H₁₃ClO₂).

- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodology :

- Cross-Validation : Compare experimental NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or conformational flexibility.

- Dynamic NMR : Perform variable-temperature NMR to detect restricted rotation in the ethoxy group, which may cause signal splitting .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodology :

- Kinetic Studies : Track reaction rates under varying conditions (e.g., solvent polarity, temperature) to determine rate-determining steps. Polar aprotic solvents like DMF typically enhance NAS efficiency.

- Isotopic Labeling : Use O-labeled ethoxy groups to study oxygen participation in transition states .

Q. How does the compound’s electronic structure influence its role in supramolecular chemistry (e.g., host-guest systems)?

- Methodology :

- X-ray Crystallography : Analyze crystal packing to identify π-π interactions or halogen bonding involving the chloroethoxy group.

- Computational Modeling : Use Multiwfn or AIM analysis to map electrostatic potential surfaces, highlighting electron-deficient regions near the chlorine atom .

Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?

- Methodology :

- Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., enzyme inhibition vs. cell viability) or impurity profiles.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chloro with fluoro) to isolate biological contributions .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.